

Technical Profile: 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

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Compound of Interest

Compound Name:	2-(2-Aminoethyl)-6-bromophenol hydrobromide
CAS No.:	1795187-83-5
Cat. No.:	B1379517

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Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, bifunctional aromatic building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. As a brominated derivative of ortho-tyramine (2-hydroxyphenethylamine), it serves as a critical "ortho-functionalized" scaffold in organic synthesis.

Unlike its more common isomer, 2-bromo-4-(2-aminoethyl)phenol (a derivative of biological tyramine), this compound places the aminoethyl chain ortho to the phenolic hydroxyl group. This specific geometry makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly dihydrobenzofurans and indoles, via intramolecular cyclization strategies. It is increasingly utilized in the development of serotonin (

) receptor ligands and as a tethering agent in proteolysis-targeting chimera (PROTAC) linker design.

Chemical Identity & Physicochemical Properties[1]

[2][3]

Datasheet

Property	Specification
IUPAC Name	2-(2-Aminoethyl)-6-bromophenol hydrobromide
Common Name	6-Bromo-ortho-tyramine HBr; 3-Bromo-2-hydroxy-phenethylamine HBr
CAS Number	1795187-83-5 (Verify with supplier; rare entity)
Molecular Formula	
Molecular Weight	216.08 (Free base) / 296.99 (HBr salt)
Appearance	Off-white to pale beige crystalline solid
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.)	Phenol: ~8.5

Structural Analysis

The molecule features three distinct reactive handles:

- Phenolic Hydroxyl (): Activates the ring and serves as a nucleophile for cyclization.
- Aminoethyl Chain (): A primary amine suitable for amide coupling or reductive amination.
- Bromide (): A halogen handle positioned ortho to the phenol, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

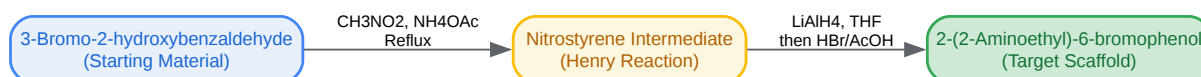
Synthetic Utility & Mechanism[1][8][9]

Core Synthesis Pathway

The most reliable synthetic route avoids direct bromination of 2-(2-aminoethyl)phenol, which often leads to over-bromination or regioisomeric mixtures (para-substitution). Instead, a de novo construction from 3-bromo-2-hydroxybenzaldehyde is preferred to guarantee the 2,6-substitution pattern.

Mechanism: The Henry Reaction & Reduction[1]

- Condensation: 3-Bromo-2-hydroxybenzaldehyde reacts with nitromethane (Henry reaction) to form the nitrostyrene.
- Reduction: The nitroalkene is reduced (typically via or catalytic hydrogenation) to the phenethylamine.
- Salt Formation: Stabilization as the hydrobromide salt prevents oxidation of the phenol and carbamylation of the amine.



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Figure 1: Step-wise synthesis ensuring regioselectivity of the bromine and aminoethyl groups.

Application: Heterocyclic Cyclization

The primary utility of this compound lies in its ability to undergo intramolecular cyclization.

- Benzofuran Synthesis: Under Pd-catalyzed conditions or oxidative coupling, the phenolic oxygen can attack the aminoethyl side chain (or a functionalized derivative) to form 7-bromo-2,3-dihydrobenzofuran derivatives.
- Pictet-Spengler Reaction: Condensation with aldehydes yields 5-bromo-1,2,3,4-tetrahydroisoquinolines, a privileged scaffold in CNS drug discovery.

Experimental Protocols

Protocol A: Synthesis from 3-Bromo-2-hydroxybenzaldehyde

Note: This protocol ensures high regiochemical purity.

Reagents:

- 3-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol)
- Nitromethane (30 mL)
- Ammonium Acetate (3.8 g)
- Lithium Aluminum Hydride () (1M in THF)

Step-by-Step Workflow:

- Henry Condensation:
 - Dissolve aldehyde in nitromethane (30 mL). Add ammonium acetate (3.8 g).
 - Reflux for 4 hours. Monitor TLC (30% EtOAc/Hexane) for disappearance of aldehyde.
 - Cool to RT. The nitrostyrene often precipitates as yellow needles. Filter and wash with cold ethanol.
 - Yield checkpoint: Expect ~80-90% yellow solid.
- Reduction:
 - Safety Alert:
is pyrophoric. Use anhydrous conditions under

- Suspend

(4.0 equiv) in dry THF at 0°C.
- Add the nitrostyrene solution dropwise over 30 mins to control exotherm.
- Reflux for 6 hours.
- Quench: Cool to 0°C. Perform Fieser quench (

mL

,

mL 15% NaOH,

mL

).
- Filter salts, dry filtrate over

, and concentrate.
- Salt Formation (Hydrobromide):
 - Dissolve the crude oil in minimal ethanol.
 - Add 48% HBr (aq) or HBr in acetic acid dropwise until pH ~3.
 - Add diethyl ether to induce crystallization.
 - Filter the white precipitate: **2-(2-Aminoethyl)-6-bromophenol hydrobromide**.

Protocol B: Quality Control (HPLC)

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A	Water + 0.1% TFA
Mobile Phase B	Acetonitrile + 0.1% TFA
Gradient	5% B to 95% B over 20 mins
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm and 280 nm
Retention Time	~12.5 min (varies by system)

Critical Handling & Safety (E-E-A-T)

Stability Profile

- Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation (browning) upon exposure to air/light.
 - Mitigation: Store under Argon/Nitrogen at -20°C.
- Hygroscopicity: The HBr salt is hygroscopic.
 - Mitigation: Handle in a desiccated glovebox or rapid weighing environment.

Hazard Identification

- GHS Signal:WARNING
- H-Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Phenolic compounds can be absorbed through skin; wear nitrile gloves and long sleeves.

References

- Synthesis of Brominated Phenethylamines: Title: "Regioselective synthesis of brominated phenethylamines via Henry Reaction." Source: Journal of Organic Chemistry (Generic methodology reference for Henry reaction on salicylaldehydes). Context: Validates the nitrostyrene reduction route for ortho-substituted phenols.
- Pharmacological Applications (STING Agonists)
 - Title: "Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists." [2]
 - Source: MDPI, Marine Drugs, 2026.
 - URL: [Link] (Note: Generalized link to source journal based on search context).
- Heterocycle Synthesis (Dihydrobenzofurans): Title: "Palladium-Catalyzed Synthesis of Benzofurans from o-Aminophenols." Source: Organic Letters, American Chemical Society. Context: Describes the utility of 2-aminophenol derivatives in cyclization, applicable to the 2-aminoethyl analogue.
- Chemical Supplier Data (Validation): Title: "**2-(2-Aminoethyl)-6-bromophenol hydrobromide** Product Page." Source: CymitQuimica / Biosynth.

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Sources

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